
9,13,17-Trimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13,17-Trimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C38H78 . It is a derivative of pentatriacontane, characterized by the presence of three methyl groups at the 9th, 13th, and 17th positions on the carbon chain. This compound is part of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,13,17-Trimethylpentatriacontane typically involves the alkylation of pentatriacontane. The process includes the introduction of methyl groups at specific positions on the carbon chain. This can be achieved through Friedel-Crafts alkylation, where an alkyl halide reacts with pentatriacontane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions are less common for alkanes, but under specific conditions, hydrogenation can occur, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
9,13,17-Trimethylpentatriacontane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 9,13,17-Trimethylpentatriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Pentatriacontane: The parent compound without methyl substitutions.
13,17,23-Trimethylpentatriacontane: Another derivative with methyl groups at different positions.
Comparison: 9,13,17-Trimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point and solubility. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
121691-14-3 |
|---|---|
Molekularformel |
C38H78 |
Molekulargewicht |
535.0 g/mol |
IUPAC-Name |
9,13,17-trimethylpentatriacontane |
InChI |
InChI=1S/C38H78/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-23-25-27-31-37(4)33-29-35-38(5)34-28-32-36(3)30-26-24-13-11-9-7-2/h36-38H,6-35H2,1-5H3 |
InChI-Schlüssel |
JCJHNHFOHOZSMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


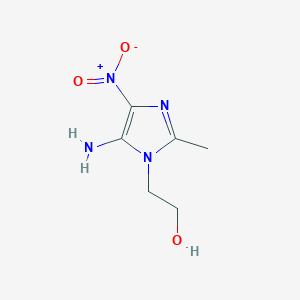



![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
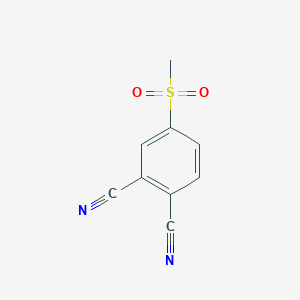
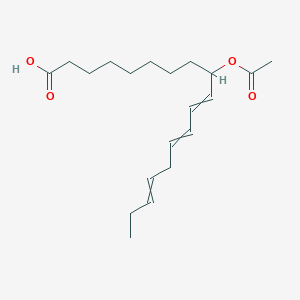
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
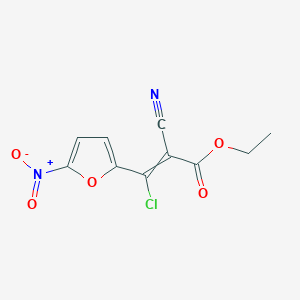
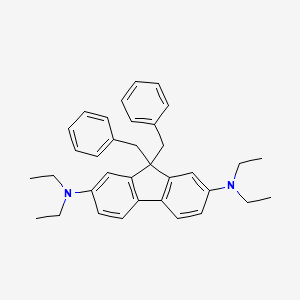
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
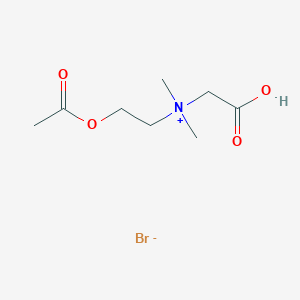
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
